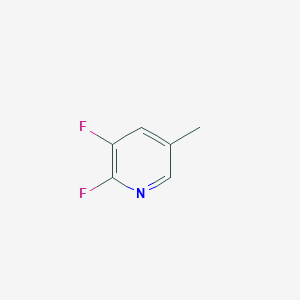

2,3-Difluoro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJYTYWYEPQTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597265 | |

| Record name | 2,3-Difluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227597-78-5 | |

| Record name | 2,3-Difluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Pyridines

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Difluoro-5-methylpyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. Among these, this compound is an emerging building block of significant interest. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms onto this scaffold profoundly alters its physicochemical properties. Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate pKa, increase binding affinity to biological targets, and improve pharmacokinetic profiles.[2][3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, grounded in the principles of synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

While this compound is a specialized intermediate, its core properties can be reliably determined or estimated from its structure and comparison with well-characterized analogs.

Core Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for this compound. Estimated values are derived from trends observed in similar compounds such as 2,3-difluoro-5-chloropyridine and 2-fluoro-5-methylpyridine.[6][7][8]

| Property | Value | Source/Rationale |

| Molecular Formula | C₆H₅F₂N | Calculated |

| Molecular Weight | 129.11 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Analogy to similar compounds |

| Boiling Point | ~145-155 °C | Estimated based on analogs[8][9] |

| Density | ~1.15 - 1.25 g/cm³ | Estimated based on analogs |

| Solubility | Soluble in common organic solvents | General property of similar structures |

| CAS Number | Not broadly assigned | Specialized intermediate |

Spectroscopic Analysis: A Fingerprint of the Molecule

Spectroscopic data provides unambiguous structural confirmation. The following are predicted characteristics for this compound.

-

¹H NMR Spectroscopy: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region and one in the aliphatic region.

-

Methyl Protons (-CH₃): A singlet appearing around δ 2.3-2.5 ppm.

-

Aromatic Proton (H-4): A multiplet (likely a doublet of doublets) shifted downfield, expected around δ 7.3-7.6 ppm, showing coupling to both fluorine atoms.

-

Aromatic Proton (H-6): A multiplet shifted further downfield due to its position adjacent to the nitrogen, expected around δ 7.8-8.1 ppm, with smaller coupling to the fluorine atoms.

-

-

¹³C NMR Spectroscopy: The carbon spectrum is characterized by large one-bond and smaller multi-bond carbon-fluorine (C-F) coupling constants, which are diagnostic for fluorinated aromatics.

-

C2 & C3: These carbons, directly bonded to fluorine, will appear as large doublets with ¹JCF coupling constants typically in the range of 240-260 Hz. Their chemical shifts will be significantly downfield.

-

C4, C5, C6: These carbons will exhibit smaller, multi-bond C-F couplings (²JCF, ³JCF), aiding in their assignment.

-

-CH₃ Carbon: A singlet in the aliphatic region (δ ~15-20 ppm).

-

-

¹⁹F NMR Spectroscopy: The fluorine spectrum provides direct insight into the electronic environment of the fluorine atoms. Two distinct signals are expected, coupled to each other and to the aromatic protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 129.11.

Synthesis and Reactivity: A Tale of Activation and Substitution

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the two adjacent fluorine atoms and the pyridine nitrogen, which render the ring highly electron-deficient.

Synthetic Pathway: Halogen Exchange (Halex) Reaction

The most industrially viable and common laboratory synthesis for fluorinated pyridines is the Halogen Exchange (Halex) reaction. This involves displacing chlorine or bromine atoms with fluorine using an alkali metal fluoride. The synthesis of this compound would logically start from 2,3-dichloro-5-methylpyridine.

Exemplary Laboratory Protocol: Causality: The choice of a polar aprotic solvent like DMSO is critical; it effectively solvates the potassium cation while leaving the fluoride anion relatively "naked" and highly nucleophilic.[10] Anhydrous conditions are essential to prevent the formation of hydroxy-pyridines as byproducts.[10] A phase-transfer catalyst can be added to enhance the solubility and reactivity of the fluoride salt, often leading to higher yields and milder reaction conditions.[11][12]

-

Preparation: Dry potassium fluoride (KF, 2.5-3.0 equivalents) under vacuum at >140°C for several hours.

-

Reaction Setup: To a flask equipped with a mechanical stirrer and a distillation head, add the dried KF, a polar aprotic solvent (e.g., sulfolane), and an optional phase-transfer catalyst. Heat the mixture to reaction temperature (e.g., 200°C).

-

Addition: Slowly add 2,3-dichloro-5-methylpyridine (1.0 equivalent) to the heated mixture.

-

Reaction & Distillation: The reaction proceeds via a two-step nucleophilic aromatic substitution (SNA_r).[12] The product, being more volatile than the starting material and solvent, is often continuously distilled from the reaction mixture as it forms to maximize yield and prevent side reactions.[11]

-

Workup: The collected distillate is typically washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes it highly susceptible to attack by nucleophiles. This is the molecule's defining chemical characteristic.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[13][14] Aromaticity is restored upon the expulsion of a leaving group.

-

Leaving Group Ability: In SNA_r reactions, the rate-determining step is the initial nucleophilic attack. Fluorine's intense electron-withdrawing effect makes the carbon it is attached to highly electrophilic and thus very susceptible to attack. This activation effect outweighs its poor leaving group ability in the traditional Sₙ2 sense, making fluoroarenes excellent substrates for SNA_r.[10][14]

-

Regioselectivity: The positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10] For this compound, the C2, C4, and C6 positions are the most electrophilic. A strong nucleophile can displace the fluorine at the C2 position.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product but a versatile intermediate. Its value lies in its ability to introduce a fluorinated picoline motif into larger, more complex molecules.

-

Pharmaceutical Synthesis: The strategic placement of fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life. It can also alter the pKa of nearby functional groups, which can optimize drug-receptor interactions and improve cell membrane permeability.[1][2][3] This building block is ideal for creating libraries of novel compounds for screening against various biological targets.

-

Agrochemical Development: Similar to pharmaceuticals, the efficacy of herbicides and pesticides can be enhanced by fluorination. The related compound, 2,3-difluoro-5-chloropyridine, is a known intermediate for herbicides.[15][16] this compound can be used to synthesize new active ingredients with potentially improved potency and environmental profiles.

-

Materials Science: Polyfluorinated aromatic compounds are precursors to high-performance polymers and materials with enhanced thermal stability and chemical resistance.[17]

Safety, Handling, and Storage

Based on SDS data for structurally analogous compounds like 2,3-difluoro-5-chloropyridine and other fluorinated methylpyridines, this compound should be handled with care.[6][7][18]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Store away from strong oxidizing agents and sources of ignition.[7]

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound stands as a potent and versatile chemical intermediate for advanced scientific applications. Its unique electronic properties, governed by the synergistic effects of the pyridine nitrogen and dual fluorine substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity, combined with the proven benefits of fluorination in modulating molecular properties, positions this compound as a valuable building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage its full potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

Powers, K. S., & Sanford, M. S. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. ACS Central Science, 6(8), 1345–1358. Available at: [Link]

-

Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

-

Ottokemi. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%+. Retrieved from [Link]

- Google Patents. (1997). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Pipzine Chemicals. (n.d.). 2,3-Difluoro-5-chloropyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Stenutz. (n.d.). 2-fluoro-5-methylpyridine. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

-

Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16964–16970. Available at: [Link]

-

Al-Zaydi, S. A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal, 9, 67. Available at: [Link]

-

López-Alarcón, C., et al. (2003). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research, 20(9), 1441-1447. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Nowick, J. S. (n.d.). 2b. 300 MHz 1H NMR Spectra. UCI Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-fluoro-5-methylpyridine [stenutz.eu]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 12. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – 5-Chloro-2,3-difluoropyridine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 16. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 17. ossila.com [ossila.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-5-methylpyridine

Abstract

2,3-Difluoro-5-methylpyridine is a valuable fluorinated heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this key intermediate. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of the most viable industrial and research-oriented pathways. The primary focus will be on the robust and scalable Halogen Exchange (Halex) reaction via Nucleophilic Aromatic Substitution (SNAr), supplemented by a perspective on modern catalytic C-H functionalization approaches. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex fluorinated molecules.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically enhance the pharmacological profile of a lead compound. When installed on a pyridine ring, one of the most ubiquitous heterocycles in approved drugs, these effects are particularly pronounced.

This compound, in particular, presents a synthetically challenging yet highly valuable substitution pattern. The vicinal difluoro arrangement can act as a "metabolic shield," preventing oxidative degradation at those positions, while also modulating the basicity (pKa) of the pyridine nitrogen, which is critical for receptor interaction and pharmacokinetic properties. This guide elucidates the practical routes to its synthesis, emphasizing both established industrial methods and emerging technologies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of polysubstituted pyridines often requires a multi-step approach. For this compound, the most logical and field-proven retrosynthetic disconnection involves the late-stage introduction of the fluorine atoms onto a pre-functionalized pyridine core. This strategy circumvents the significant regioselectivity challenges associated with direct C-H fluorination of 3-methylpyridine.

The dominant strategy, therefore, is a double Nucleophilic Aromatic Substitution (SNAr) on a 2,3-dihalo-5-methylpyridine precursor, where the halogens (typically chlorine) serve as leaving groups for incoming fluoride ions.

Caption: Retrosynthetic approach for this compound.

Pathway I: Halogen Exchange (Halex) via Nucleophilic Aromatic Substitution (SNAr)

This pathway represents the most industrially scalable and reliable method for producing difluoropyridines. The core of this process is the displacement of two chlorine atoms from a 2,3-dichloro-5-methylpyridine precursor with fluoride ions.

Principle of the SNAr Halex Reaction

The SNAr mechanism is typically a two-step addition-elimination process, although some cases may be concerted.[3] The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2) and para (C4/C6) to the nitrogen, facilitates nucleophilic attack. In the case of 2,3-dichloropyridines, the attack of a nucleophile like F⁻ forms a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride leaving group to restore aromaticity.

The success of this reaction hinges on several critical factors:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is cost-effective for large-scale production, while cesium fluoride (CsF) is more reactive but also more expensive.

-

Solvent: High-boiling polar aprotic solvents (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), DMSO) are essential. They effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion "naked" and highly nucleophilic.

-

Temperature: High temperatures (typically 150–230 °C) are required to provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage.

-

Catalysis: Phase-transfer catalysts (PTCs) like tetraphenylphosphonium bromide or crown ethers can significantly accelerate the reaction, especially when using the less soluble KF, by facilitating the transport of the fluoride ion into the organic phase.[4]

Synthesis of the Key Precursor: 2,3-Dichloro-5-methylpyridine

Access to the chlorinated precursor is the crucial first stage. While multiple routes exist, a common approach starts from commercially available materials and involves cyclization followed by chlorination. Although a specific route for the 5-methyl derivative is not detailed in the immediate search results, analogous syntheses for related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, provide a validated template.[5] A plausible sequence involves the construction of a dihydroxypyridine ring followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Detailed Protocol: Fluorination of 2,3-Dichloro-5-methylpyridine

The following protocol is adapted from established procedures for the synthesis of analogous 2,3-difluoropyridines.[4][6][7]

WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood. High temperatures and pressures may develop. Appropriate personal protective equipment (PPE) must be worn.

Materials:

-

2,3-Dichloro-5-methylpyridine

-

Anhydrous Potassium Fluoride (KF), spray-dried or dried in vacuo at >140 °C

-

Sulfolane (or NMP/DMSO), anhydrous grade

-

Phase-Transfer Catalyst (e.g., Tetrabutylphosphonium bromide), optional

-

Inert gas (Nitrogen or Argon)

Procedure:

-

System Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a reflux condenser, and an inlet for inert gas. The entire apparatus must be thoroughly dried.

-

Reagent Charging: To the flask, add anhydrous sulfolane (approx. 5-10 volumes relative to the substrate). Charge the spray-dried potassium fluoride (2.5-4.0 molar equivalents). If used, add the phase-transfer catalyst (5-10 mol%).

-

Inerting and Heating: Begin stirring and purge the system with inert gas. Heat the mixture to the target temperature (e.g., 200–220 °C).

-

Substrate Addition: Once the target temperature is stable, slowly add the 2,3-dichloro-5-methylpyridine to the stirred slurry. The addition can be done neat or as a solution in a small amount of the reaction solvent.

-

Reaction Monitoring: The reaction is typically held at temperature for 10-20 hours. Progress can be monitored by GC or LC-MS by quenching a small aliquot in water and extracting with a suitable organic solvent (e.g., ethyl acetate). The reaction proceeds sequentially, first forming 2-fluoro-3-chloro-5-methylpyridine, then the desired 2,3-difluoro product.[4]

-

Work-up and Isolation: After completion, cool the reaction mixture. The product is typically isolated by vacuum distillation directly from the reaction mixture. The collected distillate can be further purified by fractional distillation to yield high-purity this compound.

Process Optimization and Key Parameters

The efficiency of the Halex reaction is highly dependent on reaction conditions. The table below summarizes key parameters and their impact.

| Parameter | Options | Rationale & Causality |

| Fluoride Source | Spray-dried KF, CsF | KF is economical for industrial scale but requires higher temperatures and/or a PTC. CsF is more soluble and reactive, allowing for milder conditions, but is significantly more expensive.[8] |

| Solvent | Sulfolane, NMP, DMSO | High-boiling polar aprotic solvents are required to dissolve the fluoride salt and operate at high temperatures. Sulfolane is often preferred for its high thermal stability. |

| Temperature | 180–230 °C | A critical parameter. Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. A staged temperature profile (lower temp for mono-fluorination, higher for di-fluorination) can optimize yield.[4] |

| Catalyst | Tetralkylphosphonium salts, Crown ethers | PTCs enhance the effective concentration of fluoride in the organic phase, accelerating the rate of substitution, particularly with KF. |

| Water Content | Strictly Anhydrous | Water deactivates the fluoride source by strong hydration and can lead to the formation of hydroxy-pyridines as byproducts. |

Workflow Diagram: SNAr Halex Process

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 7. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Difluoro-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-5-methylpyridine, a fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. While this molecule is a functional analog of other widely used synthetic building blocks, its specific substitution pattern offers unique electronic and steric properties. This document details its chemical identity, structure, proposed synthesis methodologies with mechanistic insights, and potential applications, particularly in the realm of drug discovery and agrochemical development. Furthermore, it consolidates essential data on its physicochemical properties and outlines critical safety and handling protocols derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in advanced organic synthesis and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted pyridine ring, a core structure in numerous biologically active compounds. The introduction of two vicinal fluorine atoms and a methyl group at the 5-position significantly modulates the electronic properties and metabolic stability of the pyridine scaffold.

Systematic IUPAC Name: this compound

Molecular Formula: C₆H₅F₂N

Molecular Weight: 129.11 g/mol

Chemical Identifiers: While a dedicated CAS Registry Number for this compound is not widely cataloged, indicating its status as a relatively novel or specialized research chemical, its structure is unambiguously defined by the following identifiers from public chemical databases.

| Identifier | Value |

| SMILES | CC1=CC(=C(N=C1)F)F |

| InChI | InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

| InChIKey | NMJYTYWYEPQTIF-UHFFFAOYSA-N |

Molecular Structure Diagram

Caption: Proposed two-step synthesis of this compound.

Mechanistic Considerations and Protocol

Principle: The SₙAr mechanism in heteroaromatic systems is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). The reaction is typically performed under anhydrous conditions using an alkali metal fluoride, with potassium fluoride (KF) being a cost-effective choice. The efficiency of the reaction is highly dependent on the solvent and the use of a phase-transfer catalyst.

Experimental Protocol (Hypothetical, based on analogous procedures)[1][2]:

-

System Preparation: A glass-lined reactor is charged with a high-boiling polar aprotic solvent (e.g., sulfolane or N,N'-dimethylpropyleneurea) and spray-dried potassium fluoride (KF). A phase-transfer catalyst, such as tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6), is added to enhance the solubility and nucleophilicity of the fluoride ion.

-

Drying: The mixture is heated under vacuum to remove any residual water, which can significantly impede the reaction rate.

-

Step 1 - Mono-fluorination: The starting material, 2,3-dichloro-5-methylpyridine, is added to the reactor. The temperature is raised to approximately 180-190°C. At this temperature, the more reactive chlorine at the 2-position is preferentially displaced. The reaction progress is monitored by Gas Chromatography (GC).

-

Step 2 - Di-fluorination: Upon consumption of the starting material to form 2-fluoro-3-chloro-5-methylpyridine, the reaction temperature is increased to 200-220°C. This forces the substitution of the less reactive chlorine at the 3-position.

-

Work-up and Purification: After the reaction is complete, the product is isolated from the reaction mixture, typically by distillation. The crude product is then washed with water to remove the inorganic salts and residual solvent, followed by a final fractional distillation to yield high-purity this compound.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [3]The strategic introduction of fluorine atoms into such scaffolds is a widely employed tactic in drug design for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This can impact cell membrane permeability and target binding.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

This compound serves as a valuable building block for introducing this fluorinated motif into larger, more complex molecules. It is particularly useful in creating novel herbicides and pharmaceuticals. [4]

Caption: Role of this compound in product development.

Physicochemical and Safety Data (Inferred)

No specific experimental data is available for this compound. The following properties are inferred from closely related structures like 2,3-Difluoro-5-chloropyridine and 2-Fluoro-5-methylpyridine. [5][6]

| Property | Inferred Value / Description | Source Analogy |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | ~150-165 °C | [6] |

| Density | ~1.2 - 1.4 g/mL at 25 °C | [5] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, DCM). | [7] |

| Flash Point | Flammable liquid; estimated flash point ~40-50 °C | [6]|

Safety, Handling, and PPE

As a fluorinated organic compound, this compound should be handled with care in a well-ventilated area or fume hood.

-

Hazard Classification (Anticipated): Flammable liquid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant, chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure complete skin coverage.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if working outside of a fume hood or if vapors are generated.

-

-

Handling and Storage:

-

Keep away from heat, sparks, and open flames. [5] * Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound represents a promising, albeit under-characterized, building block for chemical synthesis. Its unique combination of a privileged pyridine scaffold with vicinal fluorine atoms makes it an attractive target for researchers in drug discovery and materials science. The synthetic routes established for analogous compounds provide a clear and scalable path to its production. By understanding its structure, reactivity, and potential applications, and by adhering to stringent safety protocols, scientists can effectively leverage this compound to drive innovation in their respective fields.

References

-

Capot Chemical Co., Ltd. (2013). MSDS of 2-Fluoro-5-methylpyridine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

-

PubChem. (n.d.). 2-Methylpyridine. Retrieved January 14, 2026, from [Link]

- Hembury, G. A. (2021).

- Sharma, A., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6162.

- Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3984.

- Campos, M., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(4), 1839.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 5. agrochemx.com [agrochemx.com]

- 6. 2,3-difluoro-5-(trifluoromethyl)pyridine 97% | CAS: 89402-42-6 | AChemBlock [achemblock.com]

- 7. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]

Introduction: The Strategic Importance of 2,3-Difluoro-5-methylpyridine

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,3-Difluoro-5-methylpyridine

This compound is a critical fluorinated building block in modern chemistry. Its unique substitution pattern, featuring vicinal fluorine atoms on the pyridine core, imparts distinct electronic and metabolic properties to larger molecules. This has made it an invaluable intermediate in the development of advanced agrochemicals and pharmaceuticals, where the strategic incorporation of fluorine is a well-established strategy for enhancing efficacy, bioavailability, and metabolic stability.

This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed exploration of the principal synthetic routes to this compound. We will move beyond simple procedural lists to analyze the causality behind experimental choices, focusing on the most prevalent and industrially viable starting materials and methodologies. The core of this synthesis relies heavily on nucleophilic aromatic substitution, a testament to the powerful and predictable nature of halogen exchange reactions on electron-deficient heterocyclic systems.

Dominant Synthetic Paradigm: Halogen Exchange (HALEX) Fluorination

The most established and scalable approach to constructing the 2,3-difluoro motif on the 5-methylpyridine scaffold is through a Halogen Exchange (HALEX) reaction. This process involves the displacement of chloro substituents with fluoride ions. The success of this strategy is predicated on the availability of a suitable chlorinated precursor, making the synthesis of the starting material itself a critical aspect of the overall process.

Primary Starting Material: 2,3-Dichloro-5-methylpyridine

The cornerstone of modern this compound synthesis is the precursor, 2,3-Dichloro-5-methylpyridine[1]. The entire synthetic endeavor hinges on the efficient execution of a double nucleophilic aromatic substitution (SNAr) on this molecule.

Causality of the HALEX Reaction: The pyridine ring is inherently electron-deficient, a property that is amplified by the presence of two electron-withdrawing chlorine atoms. This electronic deficit makes the carbon atoms at the C2 and C3 positions highly susceptible to attack by nucleophiles. Fluoride ions (F⁻), supplied by an appropriate salt, act as the incoming nucleophile, displacing the chloride ions in a stepwise fashion. The reaction typically proceeds via the formation of a transient, negatively charged Meisenheimer complex. The greater electronegativity of the nitrogen atom activates the ortho (C2) and para (C4) positions most strongly, leading to the initial displacement of the C2-chloro substituent, followed by the more challenging displacement of the C3-chloro group.

Experimental Protocol: Fluorination of 2,3-Dichloro-5-methylpyridine

This protocol is a synthesized representation of methodologies described in the patent literature, designed to be a self-validating system through careful control of anhydrous conditions and reaction monitoring.

Objective: To synthesize this compound via halogen exchange from 2,3-Dichloro-5-methylpyridine.

Materials:

-

2,3-Dichloro-5-methylpyridine

-

Potassium Fluoride (KF), spray-dried or dried in vacuo

-

Sulfolane (or N-methylpyrrolidinone, NMP)

-

Phase-Transfer Catalyst (e.g., 18-crown-6, Tetrabutylphosphonium bromide)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

System Preparation: A multi-necked flask equipped with a mechanical stirrer, thermometer, inert gas inlet, and a distillation head is charged with sulfolane. The solvent is heated under vacuum to distill a small amount, ensuring the system is rigorously anhydrous.

-

Reagent Charging: The system is cooled slightly and placed under a positive pressure of inert gas. Spray-dried potassium fluoride (a stoichiometric excess, typically 2.2-3.0 equivalents) and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) are added.

-

Reaction Execution: The mixture is heated to the target temperature (typically 180-240°C). 2,3-Dichloro-5-methylpyridine is then added slowly, either in one portion or via a syringe pump over several hours. The latter strategy helps to control exotherms and minimize side reactions.

-

Monitoring and Workup: The reaction is monitored by Gas Chromatography (GC) for the disappearance of the starting material and the sequential appearance of the intermediate (2-fluoro-3-chloro-5-methylpyridine) and the final product. The product, being more volatile than the starting material and solvent, can often be distilled directly from the reaction mixture as it is formed.[2]

-

Purification: The collected distillate is then purified by fractional distillation to yield this compound of high purity.

Trustworthiness through Causality:

-

Anhydrous Conditions: Crucial because water can hydrolyze the pyridine ring under harsh conditions and will deactivate the fluoride nucleophile by hydration.

-

Phase-Transfer Catalyst: Potassium fluoride has very low solubility in organic solvents. The catalyst complexes the K⁺ ion, liberating a "naked," highly reactive fluoride anion, thereby dramatically accelerating the reaction rate.[3][4]

-

High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the strong C-Cl bond, particularly at the less-activated C3 position.

-

Polar Aprotic Solvent: Solvents like sulfolane or NMP are used because they can withstand high temperatures and effectively solvate cations while leaving the fluoride anion poorly solvated and highly nucleophilic.[2][3]

Visualizing the HALEX Pathway

Synthesis of the Chlorinated Precursor

A comprehensive guide must address the origin of the key starting material. The synthesis of 2,3-Dichloro-5-methylpyridine is a multi-step process that itself requires careful planning. A common industrial route begins with the readily available feedstock, 3-picoline (β-picoline).

Pathway from 3-Picoline

One established route involves the chlorination of 3-picoline.[5] This is a complex, high-temperature process that can generate a mixture of chlorinated isomers. A more controlled, modern approach builds the pyridine ring first and then chlorinates it.

-

Ring Formation: Propionaldehyde is condensed with an acrylic ester to form a 4-formylpentanoate ester.[5]

-

Cyclization/Amination: The ester is then reacted with a nitrogen source, like ammonia or an ammonium salt, to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[5]

-

Aromatization & Chlorination: The dihydropyridone is halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone).[5][6] This intermediate is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2-chloro-5-methylpyridine.

-

Final Chlorination: The final chlorine atom is introduced at the 3-position via direct chlorination, often under free-radical or electrophilic conditions, to yield the target precursor, 2,3-Dichloro-5-methylpyridine.

Visualizing Precursor Synthesis

Quantitative Data Summary

The efficiency of the HALEX fluorination is highly dependent on the specific conditions employed. The following table summarizes representative data synthesized from patent literature.

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | KF | Tetrabutylphosphonium bromide | Sulfolane | 180-210 | 15-25 | ~40% (for difluoro product) | [4] |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | KF | None | NMP | ~140 | 6 | ~80% | [2] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CsF | K₂CO₃ | DMSO | ~140 | 5 | ~74% | [2] |

Note: Data for the direct synthesis of this compound is often found within broader patents for related structures. The conditions and yields are analogous to those for similar substrates like the trifluoromethyl-substituted pyridines shown.

Alternative and Emerging Synthetic Strategies

While HALEX is the dominant method, the field of fluorine chemistry is continually evolving. It is important for researchers to be aware of other potential, albeit less common, strategies.

-

Ring Construction with Fluorinated Building Blocks: Instead of introducing fluorine onto a pre-formed ring, it is conceptually possible to construct the pyridine ring from smaller, acyclic fragments that already contain the necessary fluorine atoms. This "building block" approach can offer high regioselectivity but often involves more complex starting materials. Rhodium-catalyzed C-H functionalization approaches have been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the feasibility of ring-forming strategies.[7]

-

Direct C-H Fluorination: The selective replacement of C-H bonds with C-F bonds is a major goal in modern organic synthesis. While methods exist for the C-H fluorination of pyridines, achieving selective fluorination at both the C2 and C3 positions of 5-methylpyridine in a controlled manner is currently a formidable challenge and not a practical route for large-scale synthesis.[8] These methods often employ powerful and expensive electrophilic fluorinating agents and transition metal catalysts.

Conclusion

The synthesis of this compound is a mature field primarily reliant on the robust and scalable Halogen Exchange (HALEX) reaction. The key to a successful synthesis lies in securing a high-quality supply of the 2,3-Dichloro-5-methylpyridine starting material and executing the subsequent fluorination under rigorously controlled, anhydrous conditions. The use of polar aprotic solvents and phase-transfer catalysts is critical for achieving high yields and acceptable reaction rates. While emerging technologies like direct C-H fluorination and novel ring-closing strategies represent exciting future directions, the HALEX pathway remains the authoritative and field-proven method for accessing this vital chemical intermediate for research and industrial production.

References

-

Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Source: National Institutes of Health (NIH) PMC. URL: [Link]

- Title: US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

Title: Trifluoromethylpyridine: Its chemistry and applications. Source: Research Outreach. URL: [Link]

-

Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Source: ResearchGate. URL: [Link]

- Title: WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Title: US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

- Title: CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Title: A Publication of Reliable Methods for the Preparation of Organic Compounds. Source: Organic Syntheses. URL: [Link]

- Title: US4111938A - Preparation of 2,3,5-trichloropyridine.

- Title: Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.

Sources

- 1. 2,3-Dichloro-5-methylpyridine | 59782-90-0 [sigmaaldrich.com]

- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3-Difluoro-5-methylpyridine

Executive Summary

2,3-Difluoro-5-methylpyridine is a heterocyclic compound of significant interest in medicinal and agrochemical research. The strategic placement of two strongly electronegative fluorine atoms and an electron-donating methyl group on the electron-deficient pyridine core creates a unique and nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic structure of this compound, delineating its primary sites for both electrophilic and nucleophilic attack. We will explore the underlying principles governing its reactivity, supported by computational insights and established reaction methodologies. This document is intended to serve as a foundational resource for scientists leveraging this versatile building block in complex molecule synthesis.

Electronic Structure and Reactivity Profile

The reactivity of this compound is dictated by the interplay of several electronic effects:

-

The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently π-deficient due to the electronegative nitrogen atom. This fundamental characteristic makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution compared to benzene.[1][2]

-

Inductive Effects (-I): The two fluorine atoms at the C2 and C3 positions exert powerful electron-withdrawing inductive effects. This significantly depletes electron density from the pyridine ring, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack.[1][3] The C-F bond polarization makes the attached carbons highly electrophilic.[1]

-

Resonance Effects: The nitrogen atom withdraws electron density via resonance, particularly from the ortho (C2, C6) and para (C4) positions. Conversely, the fluorine atoms can donate electron density via a +M (mesomeric) effect, but this is generally weaker than their -I effect.

-

Hyperconjugation (+I): The methyl group at the C5 position is a weak electron-donating group, primarily through hyperconjugation. It slightly counteracts the electron-withdrawing effects of the fluorine atoms and the ring nitrogen.

This combination of effects leads to a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity.

Predicted Reactive Sites:

-

Primary Nucleophilic Sites: The lone pair of electrons on the pyridine nitrogen is the most fundamental nucleophilic site. However, its basicity and nucleophilicity are significantly reduced by the strong inductive withdrawal from the adjacent fluorine atoms.

-

Primary Electrophilic Sites: The carbon atoms bonded to fluorine, C2 and C3 , are the most prominent electrophilic sites. The electron-withdrawing nature of the nitrogen atom makes the C2 and C4 positions particularly activated towards nucleophilic attack, as the negative charge of the intermediate can be delocalized onto the nitrogen.[1] Therefore, C2 is a prime target for nucleophilic aromatic substitution (SNAr). The C4 and C6 positions are also electrophilic due to the cumulative electron withdrawal.

Nucleophilic Reactions: A Focus on SNAr

The most synthetically valuable reactions involving this compound are nucleophilic aromatic substitutions (SNAr). The electron-deficient nature of the ring, exacerbated by the fluorine substituents, makes this pathway highly favorable.[1][4]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (e.g., C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

-

Leaving Group Departure: The aromaticity is restored by the elimination of a leaving group, in this case, a fluoride ion.

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[1] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the formation of the Meisenheimer complex.[1]

Regioselectivity of Nucleophilic Attack

For polyhalogenated pyridines, the site of nucleophilic attack is highly predictable. The order of activation towards nucleophilic attack generally follows 4-position > 2-position > 3-position.[5] In the case of this compound, attack is most likely to occur at the C2 position . This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative ring nitrogen.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general methodology for the substitution of the C2-fluorine with an amine.

Objective: To synthesize 2-(alkylamino)-3-fluoro-5-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

Alkylamine (1.2 - 2.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen polar aprotic solvent (DMSO or DMF).

-

Add the alkylamine and potassium carbonate to the mixture.

-

Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.[1]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by cautiously adding water.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired 2-(alkylamino)-3-fluoro-5-methylpyridine.

Causality:

-

Solvent: Polar aprotic solvents like DMSO and DMF are used because they dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[1]

-

Base: K₂CO₃ is a common base used to deprotonate the amine nucleophile in situ or to scavenge the HF byproduct, driving the reaction forward.

-

Temperature: Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[1][6]

Visualization of SNAr Mechanism

A simplified workflow for the SNAr reaction on this compound.

Electrophilic Reactions: A Challenging Transformation

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly more challenging than nucleophilic substitution.[2]

Factors Hindering SEAr

-

Ring Deactivation: The cumulative electron-withdrawing effects of the ring nitrogen and the two fluorine atoms strongly deactivate the ring towards attack by electrophiles.[2]

-

Lewis Acid Complexation: Many SEAr reactions require a Lewis acid catalyst (e.g., AlCl₃ in Friedel-Crafts reactions).[2] The basic nitrogen atom will readily coordinate with the Lewis acid, placing a positive formal charge on the nitrogen and further deactivating the entire ring system.[2]

-

Protonation in Acidic Media: Reactions like nitration and sulfonation use strongly acidic conditions, which will protonate the pyridine nitrogen, creating the pyridinium ion. This positively charged species is extremely resistant to attack by another electrophile.[7]

Predicted Regioselectivity

Should an electrophilic substitution be forced to occur, the directing effects of the substituents must be considered.

-

Nitrogen: Directs meta (to C3, C5).

-

Fluorine: Ortho, para directors (to C2, C4, C3, C5).

-

Methyl: Ortho, para director (to C4, C6).

The C4 and C6 positions are the most likely sites for electrophilic attack. The methyl group provides some activation at these positions, and they are sterically accessible. However, the overall deactivation of the ring means that harsh reaction conditions would be required, likely leading to low yields and potential side reactions.

Alternative Strategy: N-Oxidation

A viable strategy to achieve electrophilic substitution is to first perform an N-oxidation of the pyridine.[2]

-

Oxidation: Reacting this compound with an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid) forms the corresponding N-oxide.

-

SEAr on N-Oxide: The N-oxide is much more reactive towards electrophiles. The oxygen atom can donate electron density into the ring, activating the C4 (para) position for substitution.

-

Reduction: After the substitution, the N-oxide can be reduced back to the pyridine using a reducing agent like PCl₃.

Visualization of N-Oxide Activation Strategy

Workflow for electrophilic substitution via an N-oxide intermediate.

Computational and Experimental Characterization

To empirically validate the predicted reactivity, a combination of computational modeling and experimental studies is essential.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting reactivity.[8][9]

Table 1: Representative Computational Outputs

| Parameter | Description | Predicted Outcome for this compound |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution. Red indicates electron-rich (nucleophilic) regions; blue indicates electron-poor (electrophilic) regions. | Negative potential (red/yellow) localized on the nitrogen lone pair. Strong positive potential (blue) on C2 and C3. |

| Mulliken/NBO Charges | Calculates partial atomic charges. | High positive charges on C2 and C3. Negative charge on the Nitrogen atom. |

| Frontier Molecular Orbitals (FMO) | Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). | The LUMO is expected to have large coefficients on C2, C4, and C6, indicating susceptibility to nucleophilic attack at these sites. |

Experimental Verification

-

Reactivity Screens: Subjecting this compound to a panel of diverse nucleophiles (O, N, S, C-based) under standardized conditions can rapidly map its reactivity and confirm the regioselectivity of SNAr.

-

Spectroscopic Analysis: ¹⁹F NMR spectroscopy is particularly useful for monitoring reactions, as the chemical shifts of the fluorine atoms at C2 and C3 will change significantly upon substitution at or near these positions. ¹H and ¹³C NMR will confirm the structure of the resulting products.

Conclusion

The electronic landscape of this compound is characterized by a highly electrophilic aromatic core, making it an ideal substrate for nucleophilic aromatic substitution, particularly at the C2 position. Conversely, the molecule is strongly deactivated towards electrophilic attack, requiring strategic modifications such as N-oxidation to facilitate such transformations. A thorough understanding of these competing reactivities, guided by both theoretical predictions and empirical data, is crucial for the effective utilization of this valuable heterocyclic building block in the synthesis of novel chemical entities.

References

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved January 14, 2026, from [Link]

-

How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. (2022). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Retrieved January 14, 2026, from [Link]

-

Electrophilic aromatic substitution. Wikipedia. Retrieved January 14, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

2,3-Difluoro-5-chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. Retrieved January 14, 2026, from [Link]

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.

-

This compound (C6H5F2N). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions (RSC Publishing). Retrieved January 14, 2026, from [Link]

-

22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-5-methylpyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Fluorinated Pyridine Scaffolds

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems is a widely recognized strategy to modulate key pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] 2,3-Difluoro-5-methylpyridine, a member of this promising class of compounds, represents a valuable building block for the synthesis of novel chemical entities. However, its journey from a promising intermediate to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility.

Solubility is a decisive factor that governs the developability of a new chemical entity.[3][4] It directly impacts formulation strategies, absorption, distribution, and ultimately, the therapeutic efficacy of a drug.[5][6] Poor solubility can lead to inadequate bioavailability, necessitating higher doses that may increase the risk of toxicity.[3][7] Therefore, a comprehensive solubility profile in a range of relevant organic solvents is not merely a data point; it is a critical piece of the puzzle in early-stage drug discovery and development.

Theoretical Framework: Predicting and Understanding Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. To apply this principle to this compound, we must first analyze its molecular structure to infer its physicochemical properties.

Molecular Structure and Inferred Properties of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself has an aromatic π-system.

-

Difluoro Substitution: The two fluorine atoms at the 2 and 3 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect. This will significantly influence the electron distribution of the pyridine ring and create localized dipoles.

-

Methyl Group: The methyl group at the 5-position is a weak electron-donating group and adds nonpolar character to the molecule.

Considering these features, this compound can be classified as a moderately polar molecule . It has the capacity for dipole-dipole interactions and can act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor. Its overall solubility will be a balance between the polar characteristics of the difluorinated pyridine ring and the nonpolar nature of the methyl group.

The process of dissolution can be understood through a thermodynamic lens, involving three key enthalpy changes:

-

ΔH₁: Energy required to overcome solute-solute interactions (endothermic).

-

ΔH₂: Energy required to overcome solvent-solvent interactions (endothermic).

-

ΔH₃: Energy released upon the formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔHsoln) is the sum of these three components (ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃). A spontaneous dissolution process is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

Logical Relationship of Intermolecular Forces in Solubility

Caption: Predicted interactions governing solubility.

A Validated Protocol for Determining Organic Solvent Solubility

The following protocol details the Shake-Flask Method , which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility limit under specified conditions.

Part 1: Preparation of Saturated Solutions

Causality: The objective is to create a suspension containing an excess of the solid compound in the solvent of interest. This excess is crucial to ensure that the solution reaches equilibrium and becomes saturated.[8]

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of organic solvents with varying polarities. A recommended set includes:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar/Aprotic: Dichloromethane (DCM), Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol

-

-

Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of each selected solvent to separate, appropriately sized glass vials (e.g., 4 mL) with screw caps. Perform this in triplicate for each solvent to ensure statistical validity.

-

Add Solute: Weigh and add an excess amount of this compound to each vial. An amount that is visually in excess after initial mixing is sufficient (e.g., ~10-20 mg for a 2 mL volume). The exact mass is not critical at this stage, but it must be enough to maintain a solid phase.

-

Sealing: Tightly seal the vials to prevent solvent evaporation during equilibration.

Part 2: Equilibration

Causality: The mixture must be agitated for a sufficient duration to allow the dissolution process to reach thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

Step-by-Step Protocol:

-

Agitation: Place the sealed vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Duration: Agitate the vials for a minimum of 24 hours.[9] For some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration does not increase with additional time.

Part 3: Phase Separation

Causality: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes) or introducing contamination. The resulting clear supernatant is the saturated solution to be analyzed.

Step-by-Step Protocol:

-

Sedimentation: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes. This will pellet the fine, undissolved particles.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Alternative: Filtration using a syringe filter (e.g., 0.22 µm PTFE) can also be used. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute.

-

Part 4: Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is a highly sensitive and accurate method for determining the concentration of the dissolved solute in the supernatant.[10][11] A calibration curve constructed from standards of known concentration is essential for accurate quantification.

Step-by-Step Protocol:

-

Prepare Calibration Standards:

-

Create a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

-

Prepare Samples for Analysis:

-

Dilute the collected supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

-

HPLC Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.

-

Inject the diluted supernatant samples.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.

-

The final result is typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Shake-Flask method workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Polarity Index | Qualitative Observation | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Hexane | 0.1 | Insoluble | Record Data Here | Record Data Here |

| Toluene | 2.4 | Sparingly Soluble | Record Data Here | Record Data Here |

| Dichloromethane | 3.1 | Soluble | Record Data Here | Record Data Here |

| Ethyl Acetate | 4.4 | Soluble | Record Data Here | Record Data Here |

| Acetone | 5.1 | Very Soluble | Record Data Here | Record Data Here |

| Ethanol | 5.2 | Soluble | Record Data Here | Record Data Here |

| Acetonitrile | 5.8 | Very Soluble | Record Data Here | Record Data Here |

| DMSO | 7.2 | Freely Soluble | Record Data Here | Record Data Here |

Interpretation:

The results should be analyzed in the context of the "like dissolves like" principle. It is expected that this compound, as a moderately polar compound, will exhibit low solubility in nonpolar solvents like hexane and significantly higher solubility in polar aprotic solvents such as acetone, acetonitrile, and DMSO. Its solubility in polar protic solvents like ethanol will depend on the balance between favorable dipole-dipole interactions and the absence of a hydrogen-bond-donating group on the solute. This comprehensive profile will provide invaluable guidance for selecting appropriate solvent systems for chemical reactions, purification, and formulation development.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in harnessing its potential in drug discovery. While pre-existing data may be scarce, a systematic and rigorous application of the shake-flask method coupled with HPLC analysis provides a reliable path to generating a comprehensive solubility profile. This guide offers the theoretical foundation and a detailed, validated protocol to empower researchers with the ability to produce this critical data. The insights gained from such a study will enable the rational design of formulations, facilitate synthetic route optimization, and ultimately accelerate the development of new therapeutics derived from this promising fluorinated pyridine scaffold.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Serajuddin, A. T. M. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmacy Times.

- Seppic. (2025, January 24).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Journal of Medical and Pharmaceutical and Allied Sciences.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PDF. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Mandapati, R., D'Souza, S. L., & Das, U. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4068.